8-Chloro-2,2-dimethylchroman-6-carbaldehyde
Description
Properties
IUPAC Name |
8-chloro-2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-12(2)4-3-9-5-8(7-14)6-10(13)11(9)15-12/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSMTFMTJQTESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC(=C2)C=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165811 | |
| Record name | 8-Chloro-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350761-35-1 | |
| Record name | 8-Chloro-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350761-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Prenylation & Cyclization | Resacetophenone | Isoprene, PPA, 30-35°C, 8-9 h | ~63 | Efficient chroman ring formation |
| Aldol Condensation | 2,2-Dimethylchroman + Benzaldehydes | 30% alcoholic KOH, KI catalyst, acetone | Variable | Allows substitution pattern control |
| Vilsmeier-Haack Formylation | Chroman derivatives | POCl3 + DMF, 0-90°C, 16 h | ~27 | Introduces aldehyde group selectively |
Detailed Research Findings and Analysis
Prenylation Step: Ahluwalia et al. demonstrated that polyphosphoric acid is a superior catalyst compared to orthophosphoric acid for prenylation of resacetophenone, yielding a more homogeneous reaction mixture and higher yields of 2,2-dimethylchroman intermediates. The reaction conditions are mild, and the product crystallizes as colorless needles, facilitating purification.
Aldol Condensation: The condensation of chroman intermediates with substituted benzaldehydes under mild basic conditions proceeds smoothly, generating chalcone intermediates that can be further manipulated. This step is critical for introducing aromatic substituents and enabling subsequent functionalization at the aldehyde position.
Vilsmeier-Haack Reaction: This classical formylation method is widely used to introduce aldehyde groups onto aromatic and heterocyclic systems. The reaction involves formation of an iminium ion electrophile from POCl3 and DMF, which then reacts with activated aromatic rings. While yields can be moderate, the method is robust and scalable. For chroman derivatives, careful control of temperature and reaction time is necessary to achieve selective formylation without over-chlorination or decomposition.
Chlorination: Chlorination at the 8-position can be achieved either before or after chroman ring formation, depending on the synthetic route. Electrophilic aromatic substitution using chlorinating agents under controlled conditions is typical. The presence of electron-donating methyl groups and the chroman oxygen affects regioselectivity.
Summary and Recommendations
The preparation of 8-Chloro-2,2-dimethylchroman-6-carbaldehyde is best approached through a combination of:
- Efficient chroman ring construction via prenylation and cyclization of resacetophenone derivatives catalyzed by polyphosphoric acid.
- Strategic chlorination to introduce the chlorine substituent at the 8-position.
- Selective formylation using the Vilsmeier-Haack reaction to install the aldehyde group at the 6-position.
This multi-step method balances yield, regioselectivity, and scalability. Alternative routes involving aldol condensation offer flexibility in substituent variation but may require additional steps for chlorination and formylation.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,2-dimethylchroman-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: 8-Chloro-2,2-dimethylchroman-6-carboxylic acid.
Reduction: 8-Chloro-2,2-dimethylchroman-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-2,2-dimethylchroman-6-carbaldehyde finds applications in several areas of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Chloro-2,2-dimethylchroman-6-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.
Pathways Involved: The compound may interfere with oxidative stress pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
(a) 7-Methoxy-2,2-dimethylchroman-6-carbaldehyde (47)
- Structure : Methoxy group at C7 vs. chloro at C8 in the target compound.
- Synthesis : Prepared via formylation of 2,2-dimethylchroman precursors in 70% yield .
- Impact : Methoxy groups are electron-donating, contrasting with the electron-withdrawing chloro group. This alters resonance stabilization and reactivity at the aromatic ring.
(b) 6-Fluorochroman-8-carbaldehyde (CAS 82060-91-1)
- Structure : Fluoro substituent at C6 vs. chloro at C6.
- Impact : Fluorine’s high electronegativity increases polarity but offers weaker electron-withdrawing effects compared to chlorine. This may influence solubility and metabolic stability .
(c) 6,8-Dichloro-2H-chromene-3-carbaldehyde (CAS 126350-18-3)
- Structure : Dichloro substitution (C6, C8) and aldehyde at C3 instead of C5.
Functional Group Variations
(a) 6-Chloro-2,2-dimethylchroman-7-ol (CAS 653563-84-9)
- Structure : Hydroxyl group at C7 vs. aldehyde at C6.
- Impact : The hydroxyl group enables hydrogen bonding, increasing hydrophilicity, whereas the aldehyde offers nucleophilic reactivity. This functional divergence suggests distinct applications in drug design or catalysis .
(b) Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate (CAS 1350761-59-9)
- Structure : Spiro cyclopropane ring at C4 and methyl ester at C6 vs. aldehyde.
- The ester group provides a hydrolyzable moiety, contrasting with the aldehyde’s reactivity .
Biological Activity
8-Chloro-2,2-dimethylchroman-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
8-Chloro-2,2-dimethylchroman-6-carbaldehyde has the molecular formula and a molecular weight of approximately 228.68 g/mol. The compound features:
- A chloro substituent at the 8th position.
- Two methyl groups at the 2nd position.
- An aldehyde group at the 6th position.
This structural configuration enhances its electrophilic character, making it reactive towards nucleophiles in biological systems.
Biological Activity
Research indicates that 8-Chloro-2,2-dimethylchroman-6-carbaldehyde exhibits various biological properties, including:
1. Antimicrobial Activity
- The compound has shown promising results against a range of bacterial strains, indicating potential as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Properties
- Studies have evaluated its cytotoxic effects on several cancer cell lines. For instance:
- The compound's mechanism in cancer cells may involve apoptosis induction and inhibition of cell proliferation through interaction with specific molecular targets.
3. Neuroprotective Effects
- Preliminary studies suggest that it may have neuroprotective properties, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells .
The biological activity of 8-Chloro-2,2-dimethylchroman-6-carbaldehyde is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:
- Inhibition of enzyme activity.
- Disruption of cellular processes linked to oxidative stress pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of 8-Chloro-2,2-dimethylchroman-6-carbaldehyde, a comparative analysis with structurally related compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Chloro-2,2-dimethylchroman-4-carbaldehyde | Carbaldehyde group at the 4th position | Moderate anticancer activity |
| 2,2-Dimethylchroman-8-carbaldehyde | Lacks the chloro substituent | Lower reactivity |
| 6-Bromo-2,2-dimethylchroman-8-carbaldehyde | Contains a bromo substituent instead of chloro | Reduced antimicrobial activity |
This table illustrates how variations in substituents can affect biological activity and reactivity.
Case Studies and Research Findings
Several studies have highlighted the potential applications of 8-Chloro-2,2-dimethylchroman-6-carbaldehyde:
- Anticancer Study : In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines. A notable study reported an IC50 value of approximately 15 µM against breast cancer cells, suggesting strong anticancer potential .
- Antimicrobial Evaluation : Research showed that it effectively inhibited growth in multiple bacterial strains, suggesting its utility as a lead compound for developing new antimicrobial agents.
- Neuroprotective Investigation : Initial findings indicate that this compound could protect neuronal cells from oxidative damage, making it a candidate for further research in neurodegenerative diseases .
Q & A
Q. What advanced analytical approaches can differentiate between polymorphic forms of 8-Chloro-2,2-dimethylchroman-6-carbaldehyde?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
